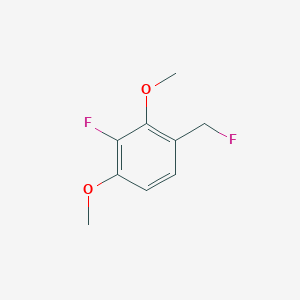

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene

Description

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 3, a fluorine atom at position 2, and a fluoromethyl (-CH2F) substituent at position 3. This structure combines electron-donating methoxy groups with electron-withdrawing fluorine and fluoromethyl groups, creating unique electronic and steric properties. Such compounds are of interest in medicinal chemistry and agrochemical research due to the bioactivity often associated with fluorinated aromatic systems .

Properties

CAS No. |

1806355-21-4 |

|---|---|

Molecular Formula |

C9H10F2O2 |

Molecular Weight |

188.17 g/mol |

IUPAC Name |

3-fluoro-1-(fluoromethyl)-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3 |

InChI Key |

YQIJWUOHCPMGIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CF)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has methoxy groups at the 1 and 3 positions.

Fluoromethylation: The fluoromethyl group can be introduced using reagents like fluoromethyl iodide or fluoromethyl sulfone under appropriate conditions.

Industrial Production Methods

Industrial production of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene may involve large-scale fluorination and fluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The methoxy groups may also contribute to its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing substituent patterns or fluorinated motifs. Key differences in reactivity, physicochemical properties, and applications are highlighted.

Substituent Effects: Fluoromethyl vs. Trifluoromethyl

- 1,2-Dimethoxy-4-(trifluoromethyl)benzene (2h) Structure: Methoxy groups at positions 1 and 2; trifluoromethyl (-CF3) at position 4. Properties: The -CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -CH2F. This enhances resistance to electrophilic substitution reactions. Applications: Trifluoromethyl groups are common in agrochemicals (e.g., herbicides) due to their metabolic stability .

Positional Isomerism: Fluorine and Methoxy Placement

- 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene Structure: Chlorine at position 1, fluorine at 2, methoxy at 4, and -CF3 at 3. Properties: Chlorine introduces steric bulk and electronegativity, while the -CF3 group dominates electronic effects. Applications: Chloro-fluoro analogs are intermediates in pharmaceutical synthesis but may exhibit higher toxicity than non-chlorinated counterparts .

Fluorinated Benzene Derivatives with Bioactive Potential

- Fluoromethyl Pyridine Derivatives (E18, E27)

- Structure : Fluoromethyl groups attached to pyridine rings; e.g., 1,3,4-oxadiazole derivatives.

- Properties : Demonstrated insecticidal activity (LC50 = 30.8–38.5 mg L⁻¹ against Mythimna separata), attributed to fluoromethyl-enhanced lipophilicity and target binding .

- Applications : Agrochemical lead compounds.

- Key Difference : The target compound’s dimethoxybenzene core may reduce bioactivity compared to pyridine-based systems but could improve environmental persistence .

Physicochemical and Spectroscopic Comparisons

- Spectroscopic Notes: Fluoromethyl groups in analogs like 1-(benzyloxy)-4-(fluoromethyl)benzene exhibit distinct ¹H-NMR signals (e.g., -CH2F at δ 4.4–4.6 ppm) and ¹⁹F-NMR shifts near -220 ppm . The target compound’s dimethoxy groups would upfield-shift adjacent protons compared to non-methoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.